4-(2-Pyrrolidinyl)benzenethiol
Description
4-(2-Pyrrolidinyl)benzenethiol is a benzenethiol derivative featuring a pyrrolidinyl substituent at the para position of the benzene ring. The pyrrolidinyl group, a five-membered amine ring, introduces steric and electronic effects that distinguish this compound from simpler benzenethiol derivatives. The thiol group enables strong adsorption onto metal surfaces (e.g., gold nanoparticles), while the pyrrolidinyl substituent may enhance solubility or enable coordination chemistry .
Properties
Molecular Formula |
C10H13NS |
|---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
4-pyrrolidin-2-ylbenzenethiol |
InChI |
InChI=1S/C10H13NS/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2 |
InChI Key |
NGSOWAPOZAGFEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrrolidinyl)benzenethiol typically involves the reaction of 4-bromobenzenethiol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of 4-(2-Pyrrolidinyl)benzenethiol .
Industrial Production Methods: While specific industrial production methods for 4-(2-Pyrrolidinyl)benzenethiol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Pyrrolidinyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anion.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-(2-Pyrrolidinyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidinyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzenethiol Derivatives
4-(Dimethylamino)benzenethiol
- Structure : Benzene ring with -SH and -N(CH₃)₂ groups at para positions.
- Properties: Electron-donating dimethylamino group increases basicity and polarizability. Used in self-assembled monolayers (SAMs) for surface-enhanced Raman spectroscopy (SERS) due to strong metal-thiol interactions .
- Applications: Intermediate in organic synthesis (e.g., coupling reactions via Suzuki-Miyaura protocols) . Demonstrated SERS activity in detecting adsorbed molecules on silver/gold nanoparticles .
4-(Methylthio)benzenethiol (CAS 1122-97-0)
- Structure : Benzene ring with -SH and -SCH₃ groups at para positions.
- Properties :
- Applications: Precursor in ligand synthesis for metal clusters (e.g., Auₙ nanoparticles) . Potential use in SAMs for organic electronics .
4-(Trifluoromethyl)benzenethiol (CAS 825-83-2)
- Structure : Benzene ring with -SH and -CF₃ groups at para positions.
- Properties: Molecular weight: 178.17 g/mol; strong electron-withdrawing CF₃ group increases acidity (lower pKa) . Boiling point: Not reported, but CF₃ substituent likely reduces volatility compared to methylthio analogs.
- Applications :
4-(Pyridin-4-yl)benzenethiol
- Structure : Benzene ring with -SH and pyridinyl groups at para positions.
- Properties :
- Applications: Ligand for mixed-monolayer gold clusters (e.g., Au₁₄₄) with tunable electronic properties . Oxidation forms disulfides, useful in dynamic covalent chemistry .
4-((4-Nitrophenyl)ethynyl)benzenethiol
- Structure : Benzene ring with -SH and nitro-phenylacetylene groups.
- Properties: Nitro group (-NO₂) is strongly electron-withdrawing, enhancing redox activity. Electrochemically reducible to hydroxylamine derivatives for biosensor applications .
- Applications: Molecular wire in electrochemical immunosensors for signal amplification .
Key Comparative Analysis
Research Findings and Trends
- Electronic Effects: Electron-donating groups (e.g., -N(CH₃)₂, pyrrolidinyl) enhance surface adsorption and catalytic activity, while electron-withdrawing groups (e.g., -CF₃, -NO₂) improve stability and redox utility .
- Toxicity : Benzenethiol derivatives generally exhibit irritant properties (e.g., eye/respiratory irritation at ~8–35 ppm), but substituents like CF₃ may alter toxicity profiles .
- Synthetic Utility: Suzuki-Miyaura and Sonogashira couplings are common methods for introducing aryl/alkynyl substituents to benzenethiols .
Biological Activity
Overview
4-(2-Pyrrolidinyl)benzenethiol, with the molecular formula C10H13NS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research in drug development.
- Molecular Weight : 179.28 g/mol
- CAS Number : 1270460-47-3
- IUPAC Name : 4-pyrrolidin-2-ylbenzenethiol
- SMILES Notation : C1CC(NC1)C2=CC=C(C=C2)S
The biological activity of 4-(2-Pyrrolidinyl)benzenethiol is attributed to its interaction with various molecular targets within biological systems. The thiol group can participate in redox reactions, potentially affecting cellular signaling pathways. This compound may inhibit specific enzymes or receptors, leading to alterations in cellular functions that could benefit therapeutic applications.
Antimicrobial Properties
Research indicates that 4-(2-Pyrrolidinyl)benzenethiol exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
In preclinical studies, 4-(2-Pyrrolidinyl)benzenethiol has shown promise as an anticancer agent. It has been reported to inhibit tubulin polymerization, which is critical for cancer cell division. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines at submicromolar concentrations, indicating that derivatives of this compound could be developed further for cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to 4-(2-Pyrrolidinyl)benzenethiol:
-
Antimicrobial Study :
- A recent investigation reported that this compound inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
- Anticancer Study :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
The biological activities of 4-(2-Pyrrolidinyl)benzenethiol can be compared with those of other pyrrolidine and benzenethiol derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 4-(2-Pyrrolidinyl)benzenethiol | Yes | Yes | Inhibition of cell division and metabolism |
| Pyrrolidine Derivatives | Variable | Moderate | Interaction with receptors/enzyme inhibition |
| Benzenethiol Derivatives | Limited | Low | Primarily chemical reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
